molecular formula C27H29N3O3S B11608931 2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-cyclohexylacetamide

2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-cyclohexylacetamide

Cat. No.: B11608931
M. Wt: 475.6 g/mol
InChI Key: FENXBVKTNULLKD-UHFFFAOYSA-N
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Description

2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-cyclohexylacetamide is a complex organic compound featuring a benzyloxyphenyl group, a cyano group, and a tetrahydropyridinyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-cyclohexylacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Mechanism of Action

The mechanism of action of 2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the cyano group can form hydrogen bonds with amino acid residues . The tetrahydropyridinyl sulfanyl group can participate in redox reactions, modulating the activity of enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-cyclohexylacetamide is unique due to its combination of functional groups, which confer specific reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C27H29N3O3S

Molecular Weight

475.6 g/mol

IUPAC Name

2-[[5-cyano-2-oxo-4-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-cyclohexylacetamide

InChI

InChI=1S/C27H29N3O3S/c28-16-24-23(20-11-13-22(14-12-20)33-17-19-7-3-1-4-8-19)15-25(31)30-27(24)34-18-26(32)29-21-9-5-2-6-10-21/h1,3-4,7-8,11-14,21,23H,2,5-6,9-10,15,17-18H2,(H,29,32)(H,30,31)

InChI Key

FENXBVKTNULLKD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C#N

Origin of Product

United States

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